Acetic acid, 2-(6-ethyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester
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Overview
Description
Acetic acid, 2-(6-ethyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester is a complex organic compound with the molecular formula C17H15NO4S. This compound is known for its unique structure, which includes a benzopyran ring, a thiazole ring, and an ester functional group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(6-ethyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester typically involves multiple steps. One common method includes the condensation of 6-ethyl-4-oxo-4H-1-benzopyran-7-ol with 2-methylthiazole-4-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(6-ethyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives .
Scientific Research Applications
Acetic acid, 2-(6-ethyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of acetic acid, 2-(6-ethyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 6-ethyl-4-oxo-3-thiazol-4-yl-4H-chromen-7-yl ester
- Acetic acid, 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl ester
- Acetic acid, 5-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl ester
Uniqueness
What sets acetic acid, 2-(6-ethyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester apart from similar compounds is its specific combination of functional groups and rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
80761-89-3 |
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Molecular Formula |
C19H19NO5S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C19H19NO5S/c1-4-12-6-13-17(7-16(12)25-9-18(21)23-5-2)24-8-14(19(13)22)15-10-26-11(3)20-15/h6-8,10H,4-5,9H2,1-3H3 |
InChI Key |
FUXKJKKFVRCUPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OCC)OC=C(C2=O)C3=CSC(=N3)C |
Origin of Product |
United States |
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